2-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of diazo compounds in the presence of a transition metal catalyst to achieve the cyclopropanation reaction . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets . The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with biological macromolecules.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the cyclopropane ring.
2-(Trifluoromethyl)phenylcyclopropane-1-carbonitrile: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness: 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is unique due to the combination of the trifluoromethyl group, phenyl ring, cyclopropane ring, and carbonitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEKBKFEUDSDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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